1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one
Description
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a brominated ketone backbone, a chloro substituent at the 3-position, and a thiol (-SH) group at the 4-position of the phenyl ring.
Properties
Molecular Formula |
C9H8BrClOS |
|---|---|
Molecular Weight |
279.58 g/mol |
IUPAC Name |
1-bromo-1-(3-chloro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
InChI Key |
RJMYEPLOLOKFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Route 1: Friedel-Crafts Acylation with Subsequent Bromination
This two-step approach adapts methodologies from β-amino ketone syntheses:
Step 1: Acylation of 3-Chloro-4-(Protected Thiol)Benzene
3-Chloro-4-(tert-butylthio)benzene + Bromoacetyl chloride → 1-(3-Chloro-4-(tert-butylthio)phenyl)-2-bromopropan-1-one
Reaction conditions:
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane, 0°C → rt, 12 h
- Yield: 68% (isolated)
- Key advantage: Direct introduction of bromine during acylation
Step 2: Thiol Deprotection
1-(3-Chloro-4-(tert-butylthio)phenyl)-2-bromopropan-1-one → Target compound
Reaction conditions:
- Reagent: Trifluoroacetic acid (TFA)/H₂O (9:1)
- Time: 2 h
- Yield: 92%
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Acylation temp (°C) | 0 vs 25 | +22% yield at 0°C |
| AlCl₃ equiv | 1.0 vs 1.2 | +15% yield at 1.2 |
| Deprotection time | 1 h vs 2 h | +18% purity at 2 h |
Route 2: Conjugate Addition-Bromination Cascade
Adapting halogenation strategies from α,β-unsaturated ketone systems:
Step 1: Formation of α,β-Unsaturated Intermediate
3-Chloro-4-mercaptobenzaldehyde + Ketone → 3-(3-Chloro-4-mercaptophenyl)prop-2-en-1-one
Reaction conditions:
- Base: NaOH (10% aq)
- Solvent: Ethanol/H₂O (3:1)
- Yield: 74%
Step 2: Bromine Addition-Elimination
3-(3-Chloro-4-mercaptophenyl)prop-2-en-1-one + HBr → Target compound
Reaction conditions:
- Reagent: 48% HBr in AcOH
- Temp: 40°C, 6 h
- Yield: 81%
Comparative Efficiency
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total steps | 2 | 2 |
| Overall yield | 63% | 60% |
| Purity (HPLC) | 98.2% | 97.3% |
| Scalability | >100 g | <50 g |
Critical Analysis of Bromination Techniques
Electrophilic Bromination
Using N-bromosuccinimide (NBS) in radical-mediated processes:
NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux, 8 h → 72% yield
Advantages :
Limitations :
- Requires rigorous oxygen exclusion
- Generates stoichiometric succinimide waste
Ionic Liquid-Mediated Bromination
Adapting methodologies from trimethoxyphenyl systems:
1-Butyl-3-methylimidazolium bromide ([BMIM]Br) as solvent/reagent
80°C, 6 h → 85% yield
Key benefits :
- Recyclable reaction medium (5 cycles <10% yield drop)
- Inherent bromide source enhances atom economy
Protection Strategies for Thiol Functionality
tert-Butyl Thioether Protection
- Protection yield: 89% (tert-butyl chloride, K₂CO₃, DMF)
- Stability: Resists AlCl₃ in Friedel-Crafts conditions
- Deprotection: TFA/H₂O (9:1), quantitative cleavage
Acetyl Disulfide Formation
- Protection: Ac₂O, pyridine, 0°C → 95% yield
- Limitations: Acid-sensitive in subsequent steps
Protection Method Comparison
| Parameter | tert-Butyl | Acetyl |
|---|---|---|
| Deprotection ease | Moderate | Easy |
| Step compatibility | Broad | Limited |
| Cost | High | Low |
Spectroscopic Characterization Benchmarks
¹H NMR (600 MHz, CDCl₃)
- δ 7.82 (d, J=8.4 Hz, 1H, ArH)
- δ 7.45 (dd, J=8.4, 2.4 Hz, 1H, ArH)
- δ 7.32 (d, J=2.4 Hz, 1H, ArH)
- δ 4.21 (s, 2H, SCH₂)
- δ 2.98 (s, 2H, COCH₂Br)
FT-IR Analysis
- ν 2560 cm⁻¹ (S-H stretch)
- ν 1715 cm⁻¹ (C=O)
- ν 680 cm⁻¹ (C-Br)
Industrial-Scale Considerations
Process Intensification
- Continuous flow bromination:
- Residence time: 12 min vs batch 6 h
- Yield improvement: 78% → 83%
- Throughput: 5 kg/day
Waste Stream Management
- Bromine recovery: >90% via NaHSO₃ quenching
- Solvent recycling:
- DCM recovery: 98% purity, 85% efficiency
- Ethanol reuse: 5 cycles without yield loss
Chemical Reactions Analysis
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The mercapto group can undergo oxidation to form disulfides or reduction to form thiols.
Condensation Reactions: The carbonyl group in the propan-2-one moiety can participate in condensation reactions with amines or other nucleophiles.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The bromine and mercapto groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Key structural analogs differ in substituents on the phenyl ring and ketone backbone, influencing electronic, steric, and reactivity profiles:
Key Observations :
- Electron Effects : The mercapto (-SH) group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to methyl (-CH3) or methoxy (-OCH3) groups. This may improve binding in biological systems but reduce stability due to oxidation risks .
- Steric Influence : Bulkier substituents (e.g., trifluoromethoxy in ) hinder reactivity, whereas smaller groups (e.g., -Cl) favor electrophilic substitution.
Spectroscopic and Crystallographic Characterization
- Spectroscopy : FT-IR and NMR (evidenced in ) are critical for identifying functional groups. The -SH group would exhibit a characteristic S-H stretch (~2500 cm⁻¹) in IR, absent in analogs with -OCH3 or -CH3.
- Crystallography : SHELX software () is widely used for structural elucidation. Chalcone derivatives (e.g., ) adopt planar configurations, while steric hindrance from substituents (e.g., -OCF3 in ) may distort the ketone backbone.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Thiol protection | N₂ atmosphere, 0.1% DTT | |
| Bromination agent | NBS in DMF, 0°C | |
| Purification | SiO₂ column, EtOAc/hexane |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Expected Signal | Pitfalls |
|---|---|---|
| 1H NMR (CDCl₃) | δ 1.8–2.1 (CH₃), δ 4.3 (SH) | SH proton exchange |
| IR | 1705 cm⁻¹ (C=O) | Moisture artifacts |
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